molecular formula C19H18ClNO3 B11610366 9-(3-chloro-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chloro-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11610366
M. Wt: 343.8 g/mol
InChI Key: XDIFOCXAVBIXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Chloro-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chloro-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the acridine core, converting them to alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxyphenylacetic acid
  • 3-Chloro-4-hydroxyphenylacetamide
  • (3-Chloro-4-hydroxyphenyl)ethanol

Uniqueness

What sets 9-(3-chloro-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart is its unique acridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

9-(3-chloro-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C19H18ClNO3/c20-11-9-10(7-8-14(11)22)17-18-12(3-1-5-15(18)23)21-13-4-2-6-16(24)19(13)17/h7-9,17,21-22H,1-6H2

InChI Key

XDIFOCXAVBIXCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)Cl)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.